西洛多辛-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Silodosin-d4 is a synthetic compound used in scientific research as a tool for studying the physiological and biochemical effects of drugs and other compounds. It is a derivative of silodosin, an α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). Silodosin-d4 is a useful tool for studying the effects of α1A-adrenoceptor antagonists on the body, as it is a stable and non-toxic compound that can be easily synthesized in the laboratory.

科学研究应用

输尿管结石的药物排出治疗

西洛多辛已被用于输尿管结石的药物排出治疗 (MET) {svg_1}. 与坦索罗辛相比,它已被发现能显着提高结石排出率并缩短结石排出时间 {svg_2}. 这使其成为管理小于 1 厘米的输尿管结石的宝贵工具 {svg_3}.

下尿路症状 (LUTS) 的治疗

西洛多辛已被证明可有效治疗因良性前列腺增生 (BPH) 而困扰的下尿路症状 (LUTS) 患者 {svg_4}. 它已被发现不仅能改善 LUTS,还能改善因 BPH 引起的尿动力学参数障碍 {svg_5}.

前列腺癌近距离放射治疗

西洛多辛可用于缓解接受前列腺癌近距离放射治疗的患者的 LUTS {svg_6}. 这有助于改善这些患者的生活质量 {svg_7}.

急性尿潴留

西洛多辛已被发现能提高经历急性尿潴留的患者无需导尿成功尝试的可能性 {svg_8}. 这有助于减少侵入性手术的需要并提高患者的舒适度 {svg_9}.

慢性膀胱缺血

西洛多辛在慢性膀胱缺血的情况下增加膀胱血流量 {svg_10}. 这有助于改善膀胱功能并减轻患有这种疾病的患者的症状 {svg_11}.

前列腺增生

西洛多辛调节负责基质生长和前列腺增生的转录因子的活性 {svg_12}. 这有助于控制这种疾病的症状和进展 {svg_13}.

作用机制

Target of Action

Silodosin-d4, like its parent compound Silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . These α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

Silodosin-d4 works by binding to α 1A -adrenoceptors with high affinity . This binding leads to the relaxation of the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation . Most drug therapies, including Silodosin-d4, aim to alleviate symptoms of benign prostatic hyperplasia .

Pharmacokinetics

Silodosin-d4 is expected to have similar ADME properties to Silodosin. Silodosin has a bioavailability of 32% . It is metabolized in the liver through glucuronidation mediated by UGT2B7, with minor involvement of CYP3A4 . The elimination half-life is approximately 13±8 hours , and it is excreted 33.5% through the kidneys and 54.9% through fecal matter .

Result of Action

The molecular and cellular effects of Silodosin-d4’s action include smooth muscle relaxation in bladder and prostate tissues, increased bladder blood flow in conditions of chronic bladder ischemia, and regulation of the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .

Action Environment

The efficacy and stability of Silodosin-d4 can be influenced by environmental factors such as the presence of other drugs. For instance, combining Silodosin with strong inhibitors of the liver enzyme CYP3A4, such as ketoconazole, significantly increases its concentrations in the blood plasma . This interaction can potentially enhance the therapeutic effect of Silodosin-d4, but it may also increase the risk of adverse effects.

安全和危害

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . Other side effects include loss of seminal emission, dizziness, diarrhea, orthostatic hypotension, headache, retrograde ejaculation, common cold, and stuffy nose .

生化分析

Biochemical Properties

Silodosin-d4, like its parent compound Silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra .

Cellular Effects

Silodosin-d4 is expected to have similar cellular effects as Silodosin. It acts by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Molecular Mechanism

The molecular mechanism of Silodosin-d4 is likely similar to that of Silodosin. Silodosin binds to the α 1A subtype of alpha-1 adrenergic receptors with high affinity . This binding leads to relaxation of smooth muscle in the bladder neck, prostate, and prostatic urethra, improving urinary symptoms .

Temporal Effects in Laboratory Settings

Silodosin has been shown to have long-term efficacy and safety in the treatment of patients with lower urinary tract symptoms secondary to benign prostatic hyperplasia .

Metabolic Pathways

Silodosin undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The major metabolite of Silodosin is Silodosin β-D-glucuronide .

Transport and Distribution

Silodosin is approximately 97% protein-bound and has an apparent volume of distribution of 49.5 L . It is reasonable to expect that Silodosin-d4 would have similar transport and distribution characteristics.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in α 1A -adrenoceptors, such as the bladder neck, prostate, and prostatic urethra .

属性

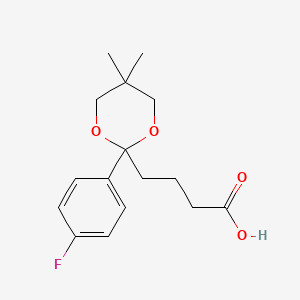

IUPAC Name |

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JRBXURKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)

![4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine](/img/no-structure.png)